molecular formula C21H20N4O3 B11292367 5-hydroxy-N-(3-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

5-hydroxy-N-(3-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11292367
M. Wt: 376.4 g/mol
InChI Key: RSCVWAPJGJMTHA-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents such as a methoxyphenyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

N-(3-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound has been shown to inhibit CDK-2, a key enzyme involved in cell cycle regulation . By inhibiting CDK-2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the inhibition of the NF-κB inflammatory pathway and the induction of endoplasmic reticulum stress and apoptosis markers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-METHOXYPHENYL)-3-METHYL-5-OXO-2-PHENYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structure, which allows it to interact with CDK-2 and other molecular targets effectively. Its ability to induce apoptosis and inhibit cell cycle progression makes it a promising candidate for anticancer research.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-methyl-5-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-13-19(14-7-4-3-5-8-14)24-25-17(12-18(26)23-20(13)25)21(27)22-15-9-6-10-16(11-15)28-2/h3-11,17H,12H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

RSCVWAPJGJMTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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